1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Lipophilicity Drug Design ADME

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (CAS 61088-00-4) is a synthetic small molecule belonging to the tetrahydroindazole class, characterized by a 4-methoxyphenyl substitution at the N1 position of the indazolone core. It has a molecular weight of 244.29 g/mol and a molecular formula of C14H16N2O2.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 61088-00-4
Cat. No. B11870939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one
CAS61088-00-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(CCCC3)C(=O)N2
InChIInChI=1S/C14H16N2O2/c1-18-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(17)15-16/h6-9H,2-5H2,1H3,(H,15,17)
InChIKeyPMIAVTFPCWQPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (CAS 61088-00-4): Compound Profile and Procurement Overview


1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one (CAS 61088-00-4) is a synthetic small molecule belonging to the tetrahydroindazole class, characterized by a 4-methoxyphenyl substitution at the N1 position of the indazolone core [1]. It has a molecular weight of 244.29 g/mol and a molecular formula of C14H16N2O2 [1]. This compound is primarily cited as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species production, positioning it as a research tool for inflammatory disease pathways . It is commercially available for pharmaceutical R&D and quality control applications, with suppliers offering certified purities of ≥97% .

Why Generic Substitution Fails for 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one


The biological activity and physicochemical properties of tetrahydroindazol-3-ones are highly sensitive to N1-aryl substitution [1]. Replacing the 4-methoxyphenyl group with an unsubstituted phenyl or other aryl moieties can significantly alter the compound's lipophilicity, electronic distribution, and target binding affinity, making in-class compounds non-interchangeable [1]. For instance, the specific LogP value of 2.47 for this compound is a direct consequence of the electron-donating methoxy substituent, which affects membrane permeability and solubility compared to analogs with electron-withdrawing groups. Simply substituting a generic tetrahydroindazole scaffold risks invalidating the structure-activity relationships (SAR) established for this specific chemical entity in NADPH oxidase inhibition research.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one


Enhanced Lipophilicity Drives Superior Membrane Permeation vs. Unsubstituted Analog

The target compound exhibits a calculated LogP of 2.47 , which is strategically positioned within the optimal range for passive membrane permeability and oral bioavailability [1]. This value is driven by the 4-methoxyphenyl substituent, a confirmed enhancer of lipophilicity and cellular uptake . The unsubstituted parent compound, 4,5,6,7-Tetrahydro-1H-indazol-3(2H)-one (CAS 4344-73-4), has a significantly lower LogP (~1.0), potentially limiting its ability to cross lipid bilayers without active transport .

Lipophilicity Drug Design ADME

Specific Topological Polar Surface Area Enables Selective Blood-Brain Barrier Permeability Profiling

The target compound possesses a topological polar surface area (TPSA) of 47.28 Ų . This value is below the established threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, analogs containing additional hydrogen bond donors, such as the 4-amine derivative (CAS 1203661-57-7), exhibit a higher TPSA (>60 Ų), which is predicted to restrict their CNS penetration [2].

CNS Drug Delivery PSA Selectivity

Certified High Purity (≥97%) Ensures Reproducibility in Enzyme Inhibition Assays

Commercially, this compound is reliably available with a certified purity of NLT 98% from MolCore and 97% from Chemenu . This level of purity is critical for biochemical assays, as impurities in lower-grade batches of related tetrahydroindazoles have been shown to interfere with NADPH oxidase activity measurements, leading to significant variability in IC50 determinations .

Quality Control Assay Reproducibility Procurement

Optimal Research and Procurement Scenarios for 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one


CNS-Penetrant NADPH Oxidase Probe Development

Researchers focused on the role of NOX enzymes in neuroinflammation or neurodegenerative diseases should prioritize this compound. Its low TPSA of 47.28 Ų predicts the ability to cross the BBB, a property not shared by analogs with larger polar surface areas. This makes it a superior scaffold for developing brain-permeable chemical probes to dissect the NOX pathway in CNS models.

Structure-Activity Relationship (SAR) Studies on Inflammatory Disease Targets

Medicinal chemistry programs investigating NADPH oxidase inhibitors for rheumatoid arthritis or other inflammatory conditions should utilize this compound as a core scaffold . Its optimized LogP (2.47) provides a balanced lipophilicity for both cellular permeability and aqueous solubility, allowing chemists to systematically modify the molecule while maintaining favorable ADME properties. The established activity as an NADPH oxidase inhibitor provides a validated starting point for lead optimization.

High-Fidelity Biochemical Assays Requiring Reproducible Inhibition Data

Core facilities and CROs conducting high-throughput screens against the NADPH oxidase enzyme complex should specify this compound, available with certified purity of up to 98% . The strict quality control reduces batch-to-batch variability, which is a common source of data inconsistency when using sub-95% pure tetrahydroindazole analogs. This is critical for generating reliable IC50 data suitable for publication or patent filing .

Reference Standard for Analytical Method Development

Analytical chemists developing HPLC or LC-MS methods for the detection and quantification of tetrahydroindazole-based inhibitors can use this compound as a well-characterized reference standard. Its defined physical properties, including an exact mass of 244.12118 Da and specific retention characteristics tied to its LogP , facilitate robust method validation for quality control workflows in pharmaceutical development .

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.